Phoratoxon sulfone

Description

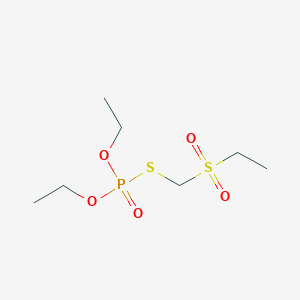

Structure

3D Structure

Propriétés

IUPAC Name |

1-[ethoxy(ethylsulfonylmethylsulfanyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O5PS2/c1-4-11-13(8,12-5-2)14-7-15(9,10)6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMUEPCADBPEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058346 | |

| Record name | Phoratoxon sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2588-06-9 | |

| Record name | Phorate oxon sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phoratoxon sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phoratoxon sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHORATOXON SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C51PS1236B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Phoratoxon Sulfone: From Molecular Characteristics to Toxicological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Phoratoxon sulfone, a significant metabolite of the organophosphate insecticide, phorate. As the scientific community continues to unravel the complexities of pesticide toxicology and its implications for human health and the environment, a thorough understanding of key metabolites like this compound is paramount. This document delves into its chemical identity, metabolic formation, mechanism of action, and the analytical methodologies required for its detection and quantification, offering valuable insights for professionals in toxicology, environmental science, and drug development.

Core Molecular and Chemical Identity

This compound is the fully oxidized and most potent toxic metabolite of phorate, an organophosphorus insecticide and acaricide.[1][2] Its formation represents a bioactivation process, where the parent compound is converted into a more potent inhibitor of acetylcholinesterase.[1][3]

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C7H17O5PS2 | [4] |

| Molecular Weight | 276.3 g/mol | [4] |

| CAS Number | 2588-06-9 | [4] |

Chemical Structure and Properties

The structure of this compound features a central phosphorus atom double-bonded to an oxygen atom, with two ethoxy groups and a sulfur-linked ethylsulfonylmethyl group attached. This structure is critical to its biological activity.

-

IUPAC Name: 1-[ethoxy(ethylsulfonylmethylsulfanyl)phosphoryl]oxyethane[4]

-

SMILES: CCOP(=O)(OCC)SCS(=O)(=O)CC[4]

-

InChI Key: IIMUEPCADBPEMF-UHFFFAOYSA-N[4]

The sulfone group, in particular, enhances the electrophilicity of the phosphorus atom, making it a more potent inhibitor of its biological target.

Metabolic Pathway and Synthesis

This compound is not typically synthesized for direct application but is formed in vivo through the metabolic breakdown of phorate in plants, insects, and mammals.[5][6] Understanding this metabolic pathway is crucial for assessing the overall toxicity of phorate exposure. The biotransformation is a multi-step oxidative process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[6]

The metabolic cascade proceeds as follows:

-

Oxidation of Phorate: Phorate is first oxidized at the thioether sulfur to form phorate sulfoxide. A subsequent oxidation at the same sulfur atom yields phorate sulfone.

-

Formation of the Oxon: Concurrently, the thiono group (P=S) of phorate can be oxidatively desulfurated to the corresponding oxon (P=O), forming phoratoxon.

-

Oxidation of Phoratoxon: Phoratoxon then undergoes a similar series of oxidations at the thioether sulfur, first to phoratoxon sulfoxide and finally to the terminal and most toxic metabolite, this compound.

Caption: Metabolic pathway of phorate to this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of the enzyme acetylcholinesterase (AChE).[2][7] AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[8]

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft.[3] This results in continuous stimulation of cholinergic receptors, leading to a state known as a "cholinergic crisis," which manifests as a range of neuromuscular and autonomic symptoms.[3] The inhibition is considered non-reversible, as the phosphorylated enzyme is very stable.[9]

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

Toxicological Profile

This compound is significantly more toxic than its parent compound, phorate.[10] The clinical manifestations of poisoning are consistent with severe cholinergic overstimulation and can include miosis, salivation, lacrimation, urination, defecation, gastrointestinal distress, and muscle fasciculations, potentially progressing to paralysis and respiratory failure.[3] Due to its high toxicity, phorate and its metabolites are a significant concern in cases of accidental or intentional ingestion.[9]

Experimental Protocols: Detection and Quantification

The analysis of this compound is critical for environmental monitoring, food safety assessment, and clinical toxicology. The primary analytical techniques employed are high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with tandem mass spectrometry (MS/MS).[11][12][13]

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting this compound from complex matrices like food or biological samples is solid-phase extraction.

Protocol:

-

Homogenization: Homogenize the sample (e.g., 2.00 g of egg) in a suitable solvent such as acetonitrile.[11]

-

Extraction: Add 10 mL of acetonitrile to the homogenized sample in a centrifuge tube.[11]

-

Salting Out: Add salts like anhydrous sodium sulfate and neutral alumina to facilitate phase separation and remove water.[11]

-

Centrifugation: Centrifuge the sample to pellet solid debris.

-

Cleanup: Pass the supernatant through a cleanup column (e.g., a glass funnel plugged with cotton) to remove interfering substances.[11]

-

Elution: Elute the analyte from the SPE cartridge with an appropriate solvent.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

UPLC-MS/MS Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity for the quantification of this compound.[11]

Instrumental Conditions:

-

Column: A C18 reversed-phase column (e.g., Waters C18, 50 mm × 2.1 mm, 1.7 µm).[11]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[11]

-

Flow Rate: 0.30 mL/min.[11]

-

Ionization Mode: Positive electrospray ionization (ESI+).[11]

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.[11]

Caption: General analytical workflow for this compound.

Research Applications and Future Directions

The study of this compound is integral to several research areas:

-

Environmental Fate and Monitoring: Understanding the persistence and transformation of phorate into this compound in soil and water is crucial for environmental risk assessment.[14]

-

Food Safety and Regulation: Sensitive analytical methods are essential for monitoring this compound residues in agricultural products to ensure they are below the maximum residue limits.[11]

-

Toxicology and Drug Development: The potent acetylcholinesterase inhibition by this compound makes it a subject of study for understanding the mechanisms of organophosphate toxicity. This knowledge can aid in the development of novel antidotes and therapeutic strategies for pesticide poisoning. Furthermore, the sulfone moiety itself is a functional group of interest in medicinal chemistry.[15][16]

Future research should focus on developing more rapid and field-deployable detection methods for this compound and further elucidating the long-term health effects of low-level exposure to this and other organophosphate metabolites.

References

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathways of phorate. Retrieved from [Link]

- Guo, H., Ye, J., Liu, Y., Lin, L., Yang, C., & Li, Q. (2018). Determination of Phorate and Its Metabolite Phorate Sulfone Residues in the Egg by High Performance Liquid Chromatography- tandem Mass Spectrometry. SciTePress.

-

INCHEM. (1977). 416. Phorate (Pesticide residues in food: 1977 evaluations). Retrieved from [Link]

- Snider, T. H., et al. (2017).

- Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. PMC.

- Contreras, J. M. (1977). Mechanism of Action of Sulfones. International Journal of Leprosy and Other Mycobacterial Diseases.

- Chen, Y. P., et al. (2021). Determination of phorate and its metabolites residues in water by ultra performance liquid chromatography tandem mass spectrometry. CABI Digital Library.

-

National Institute of Standards and Technology. (n.d.). This compound. Retrieved from [Link]

- Jin, Z. (2004).

-

PubChem. (n.d.). Identification of the sulfone functionality in protonated analytes via ion/molecule reactions in a linear quadrupole ion trap mass spectrometer. Retrieved from [Link]

-

PubChem. (n.d.). Phorate | C7H17O2PS3 | CID 4790. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C7H17O5PS2 | CID 17427. Retrieved from [Link]

-

PubChem. (n.d.). Phorate sulfone | C7H17O4PS3 | CID 17425. Retrieved from [Link]

- Snider, T. H. (2019). Brain and hepatic microsomal metabolism of phorate.

- Al-Samarraie, M. S., et al. (2022). Suicide by Pesticide (Phorate)

-

PubChem. (n.d.). Phoratoxon sulfoxide | C7H17O4PS2 | CID 17426. Retrieved from [Link]

-

Wikipedia. (n.d.). Phorate. Retrieved from [Link]

- Li, Y., et al. (2020).

-

ResearchGate. (n.d.). Analytical conditions for the determination of phorate and metabolites. Retrieved from [Link]

- Dieter, C. D., et al. (1995). Environmental Fate of Phorate and Its Metabolites in Northern Prairie Wetlands. Taylor & Francis Online.

-

Oxford Academic. (n.d.). Metabolism of Phorate, an Organophosphorus Insecticide, in Three Insect Species. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved from [Link]

- Phorate 10CG: Overview of uses, environmental impact, and safety concerns. (2025). A review.

-

ResearchGate. (n.d.). Synthesis of Fenthion Sulfoxide and Fenoxon Sulfoxide Enantiomers: Effect of Sulfur Chirality on Acetylcholinesterase Activity. Retrieved from [Link]

-

MDPI. (n.d.). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Retrieved from [Link]

-

PubMed. (n.d.). Organophosphate-induced acetylcholinesterase inhibition and embryonic retinal cell necrosis in vivo in the teleost (Oryzias latipes). Retrieved from [Link]

- A review on phorate persistence, toxicity and remediation by bacterial communities. (2021). Environmental Science and Pollution Research.

-

Keeley, L. (2011, October 26). 7. Acetylcholinesterase and Insecticide Inhibition [Video]. YouTube. [Link]

- Guo, H., et al. (2018). Determination of Phorate and Its Metabolite Phorate Sulfone Residues in the Egg by High Performance Liquid Chromatography-tandem Mass Spectrometry. SciTePress.

-

CABI Digital Library. (n.d.). Determination of phorate and its metabolites in radish by matrix dispersion solid phase extraction-gas chromatography-mass spectrometry. Retrieved from [Link]

-

EXTOXNET. (1996). Phorate. Retrieved from [Link]

-

ATSDR. (n.d.). Part 2: What are cholinesterase inhibitors?. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Phorate and Five of Its Metabolites in Corn. Retrieved from [Link]

-

PubChem. (n.d.). Dapsone | C12H12N2O2S | CID 2955. Retrieved from [Link]

-

ProQuest. (n.d.). Application of Q-TOF–MS based metabonomics techniques to analyze the plasma metabolic profile changes on rats following death due to acute intoxication of phorate. Retrieved from [Link]

Sources

- 1. Phorate | C7H17O2PS3 | CID 4790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phorate - Wikipedia [en.wikipedia.org]

- 3. Acute toxicity of phorate oxon by oral gavage in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H17O5PS2 | CID 17427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 416. Phorate (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 6. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 7. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 9. Suicide by Pesticide (Phorate) Ingestion: Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scitepress.org [scitepress.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. SCITEPRESS - SCIENCE AND TECHNOLOGY PUBLICATIONS [scitepress.org]

- 14. tandfonline.com [tandfonline.com]

- 15. ila.ilsl.br [ila.ilsl.br]

- 16. people.chem.ucsb.edu [people.chem.ucsb.edu]

An In-depth Technical Guide to the Mechanism of Action of Sulfone Compounds

Abstract

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the therapeutic effects of sulfone compounds. Historically recognized for their pivotal role in the management of leprosy, the clinical applications of sulfones, particularly dapsone (4,4'-diaminodiphenyl sulfone), have expanded to a wide array of dermatological and inflammatory conditions.[1][2] This guide will deconstruct the dual functionality of sulfones, exploring their antibacterial and anti-inflammatory pathways. We will delve into the specific molecular interactions, enzymatic inhibition kinetics, and cellular consequences that define their action. This document is intended for researchers, scientists, and drug development professionals, offering not only a review of established knowledge but also field-proven insights into the experimental validation of these mechanisms.

Introduction: The Chemical and Therapeutic Landscape of Sulfones

Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group connected to two carbon atoms.[3] This chemical moiety is responsible for the unique electronic and structural properties that confer biological activity.[3] While numerous sulfone derivatives have been synthesized, dapsone remains the archetypal compound and the focus of most mechanistic studies.[4] Initially synthesized in 1908, its antimicrobial properties were discovered in 1937, leading to its revolutionary use in treating leprosy.[4][5] Subsequently, its potent anti-inflammatory effects were recognized, expanding its use to a variety of chronic inflammatory and autoimmune diseases, especially those characterized by abnormal neutrophil accumulation.[1][6]

This guide will be structured to first elucidate the well-defined antibacterial mechanism of action, followed by a detailed exploration of the more complex and multifaceted anti-inflammatory pathways.

The Antibacterial Mechanism: Inhibition of Folate Synthesis

The primary antibacterial action of sulfones is bacteriostatic and targets the de novo synthesis of folate in susceptible microorganisms, such as Mycobacterium leprae.[5][7] This pathway is an ideal therapeutic target as humans obtain folate from their diet and lack the enzymatic machinery for its synthesis.

Molecular Target: Dihydropteroate Synthase (DHPS)

The key enzyme in the bacterial folate synthesis pathway that is inhibited by sulfones is dihydropteroate synthase (DHPS).[8][9] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 7,8-dihydro-6-hydroxymethylpterin pyrophosphate to form 7,8-dihydropteroate, a direct precursor to dihydrofolic acid.[5][10] The inhibition of this crucial step leads to a depletion of essential downstream metabolites, including purines, thymidine, and certain amino acids, which are necessary for DNA synthesis and cellular replication.[5]

Mechanism of Inhibition: Competitive Antagonism

Sulfones, particularly dapsone, are structural analogs of PABA. This structural mimicry allows them to act as competitive inhibitors at the PABA-binding site of the DHPS enzyme.[5][7] By occupying the active site, sulfones prevent the natural substrate, PABA, from binding, thus halting the synthesis of 7,8-dihydropteroate.[5]

Caption: Competitive inhibition of DHPS by sulfone compounds disrupts the bacterial folate synthesis pathway.

Quantitative Analysis of DHPS Inhibition

The potency of sulfone compounds as DHPS inhibitors is typically quantified by their 50% inhibitory concentration (IC50) values. These values can vary depending on the specific sulfone derivative and the microbial source of the DHPS enzyme.

| Compound | Enzyme Source | IC50 (µM) | Reference |

| Dapsone | Toxoplasma gondii | < 1 | [11] |

| Dapsone | Pneumocystis carinii | ~1.5 | [12] |

| Sulfathiazole | Toxoplasma gondii | 1.7 | [11] |

| Sulfamethoxazole | Toxoplasma gondii | 2.7 | [11] |

| Pterin-based Inhibitor 4 | Bacillus anthracis | 19.3 | [13] |

Mechanism of Resistance

A critical aspect of understanding the mechanism of action of any antimicrobial is the elucidation of resistance mechanisms. For sulfones, resistance in organisms like M. leprae is primarily attributed to missense mutations in the folP1 gene, which encodes for DHPS.[5][14] These mutations, commonly found at codons 53 and 55, alter the structure of the PABA-binding pocket, thereby reducing the binding affinity of dapsone to the enzyme.[1][14] This necessitates higher concentrations of the drug to achieve an inhibitory effect.[1] For instance, a proline to arginine substitution at position 55 (P55R) in the DHPS-1 of M. leprae has been shown to increase the dapsone MIC and IC50 by 64-fold and 68-fold, respectively.[1]

The Anti-inflammatory Mechanism: A Multi-pronged Attack on Neutrophil Function

The anti-inflammatory properties of sulfones are complex and not fully elucidated, but it is widely accepted that they primarily target the function of neutrophils.[6][7][15] This makes sulfones particularly effective in treating neutrophilic dermatoses.[15] The mechanism can be broken down into several key actions.

Inhibition of Myeloperoxidase (MPO)

A cornerstone of the anti-inflammatory action of dapsone is the inhibition of the myeloperoxidase (MPO) enzyme within neutrophils.[4][16] MPO is a critical component of the neutrophil's respiratory burst, catalyzing the production of hypochlorous acid (HOCl), a potent and cytotoxic reactive oxygen species (ROS), from hydrogen peroxide (H₂O₂) and chloride ions.[4][7]

Dapsone reversibly inhibits MPO, arresting the enzyme in an inactive intermediate state (Compound II).[4] This action prevents the excessive production of HOCl, thereby mitigating tissue damage at sites of inflammation.[4][7]

Caption: Dapsone inhibits myeloperoxidase (MPO), reducing the production of cytotoxic hypochlorous acid.

Interference with Neutrophil Chemotaxis and Adhesion

Dapsone has been demonstrated to inhibit the migration of neutrophils to sites of inflammation.[6] This is achieved by interfering with several aspects of the chemotactic process:

-

Inhibition of Adherence: Dapsone can suppress integrin-mediated adherence of neutrophils, a critical step for their extravasation from blood vessels into tissues.[17]

-

Inhibition of Chemotaxis: The drug selectively inhibits neutrophil chemotaxis towards certain chemoattractants, such as N-formyl-methionyl-leucyl-phenylalanine (fMLP).[18] This effect is thought to be related to interference with G-protein coupled receptors that initiate the signal transduction cascade for chemotaxis.[6]

Other Anti-inflammatory Effects

Beyond MPO inhibition and interference with chemotaxis, dapsone may also exert its anti-inflammatory effects through:

-

Antioxidant Properties: Some studies suggest that sulfones possess intrinsic antioxidant capabilities.

-

Modulation of Cytokine Production: Dapsone has been shown to suppress the production of pro-inflammatory cytokines such as IL-1α, IL-8, IL-1β, IL-6, and TNF-α in response to bacterial stimuli.

Experimental Protocols for Mechanistic Validation

To provide a practical framework for researchers, this section details the methodologies for key experiments used to validate the mechanisms of action of sulfone compounds.

Dihydropteroate Synthase (DHPS) Activity Assay

This protocol describes a coupled enzymatic spectrophotometric assay to measure DHPS activity and its inhibition by sulfone compounds.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced to tetrahydropteroate by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the DHPS activity.

Materials:

-

Recombinant DHPS enzyme

-

Recombinant DHFR enzyme

-

p-Aminobenzoic acid (PABA)

-

7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPPP)

-

NADPH

-

Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

-

Sulfone compound stock solution (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHFR, and NADPH in each well of the microplate.

-

Add the sulfone compound at various concentrations to the test wells. Add an equivalent volume of DMSO to the control wells.

-

Add the substrate PABA to all wells.

-

Initiate the reaction by adding DHPPP to all wells.

-

Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15 minutes) at a constant temperature (e.g., 37°C).

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the sulfone compound.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol outlines a method to assess the effect of sulfone compounds on neutrophil migration towards a chemoattractant.

Principle: The Boyden chamber or Transwell® system consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber in response to the chemoattractant is quantified.

Materials:

-

Freshly isolated human neutrophils from healthy donors

-

Chemoattractant (e.g., fMLP or IL-8)

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA)

-

Boyden chamber or 96-well Transwell® plate with 3-5 µm pore size polycarbonate membrane

-

Sulfone compound stock solution

-

Cell viability stain (e.g., Trypan Blue)

-

Cell quantification reagent (e.g., Calcein-AM or a DNA-binding fluorescent dye)

-

Fluorescence plate reader

Procedure:

-

Isolate human neutrophils from peripheral blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Resuspend the neutrophils in assay medium and determine cell concentration and viability.

-

Pre-incubate the neutrophils with various concentrations of the sulfone compound or vehicle control (DMSO) for a specified time (e.g., 30 minutes at 37°C).

-

Add the chemoattractant solution to the lower chambers of the Boyden chamber/Transwell® plate. Add assay medium alone to the negative control wells.

-

Add the pre-incubated neutrophil suspension to the upper chambers.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow for migration (e.g., 60-90 minutes).

-

After incubation, carefully remove the upper chamber.

-

Quantify the number of migrated cells in the lower chamber using a fluorescent dye and a fluorescence plate reader.

-

Calculate the percentage of inhibition of chemotaxis for each concentration of the sulfone compound compared to the vehicle control.

Caption: Workflow for a Boyden chamber-based neutrophil chemotaxis assay.

Conclusion and Future Directions

The mechanism of action of sulfone compounds is a compelling example of dual functionality, with distinct and well-characterized antibacterial and anti-inflammatory effects. The inhibition of DHPS provides a clear rationale for their use in treating certain infectious diseases, while the multifaceted interference with neutrophil function explains their efficacy in a range of inflammatory conditions.

For drug development professionals, the sulfone scaffold continues to be of interest. Future research should focus on:

-

Developing novel sulfone derivatives with improved selectivity and potency: Structure-activity relationship studies can guide the synthesis of compounds with enhanced activity against specific microbial DHPS enzymes or with more potent and targeted anti-inflammatory effects.

-

Overcoming resistance: The design of sulfones that can effectively inhibit mutated DHPS enzymes is a critical area of research.

-

Elucidating the full spectrum of anti-inflammatory mechanisms: Further investigation into the effects of sulfones on other immune cells and signaling pathways will provide a more complete picture of their immunomodulatory properties.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to leverage the therapeutic potential of sulfone compounds for the betterment of human health.

References

-

Dihydropteroate synthase inhibitor - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

Yun, M. K., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. PLoS ONE, 7(5), e37227. [Link]

-

Williams, D. L., et al. (2000). Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance. Antimicrobial Agents and Chemotherapy, 44(6), 1530–1537. [Link]

-

Dihydropteroate synthase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved January 24, 2026, from [Link]

-

Allegra, C. J., et al. (1991). Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs. Antimicrobial Agents and Chemotherapy, 35(7), 1391–1395. [Link]

-

Dihydropteroate synthase - Proteopedia, life in 3D. (2024, June 13). Retrieved January 24, 2026, from [Link]

-

Effectiveness of sulfones and sulfonamides as inhibitors of DHPS activity. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Allegra, C. J., et al. (1987). Interaction of sulfonamide and sulfone compounds with Toxoplasma gondii dihydropteroate synthase. Journal of Clinical Investigation, 80(2), 348–354. [Link]

-

Dihydropteroate synthase of Mycobacterium leprae and dapsone resistance. (n.d.). Infolep. Retrieved January 24, 2026, from [Link]

-

What is the mechanism of Dapsone? - Patsnap Synapse. (2024, July 18). Retrieved January 24, 2026, from [Link]

-

G-QSAR study of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase. (1996). Journal of Computer-Aided Molecular Design, 10(6), 511–520. [Link]

-

Xue, C. B., et al. (2004). Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(17), 4453–4459. [Link]

-

Ghaffarinia, A., & Jalili, A. (2024). Dapsone. In StatPearls. StatPearls Publishing. [Link]

-

Dapsone, More than an Effective Neuro and Cytoprotective Drug. (2021). Current Neuropharmacology, 19(10), 1735–1750. [Link]

-

Al-Imam, O. A., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10467–10476. [Link]

-

Wozel, G., & Blasum, C. (2014). Dapsone in dermatology and beyond. Archives of Dermatological Research, 306(2), 103–124. [Link]

-

A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

SULFOXIDES AND SULFONES: REVIEW. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (2007). Analytical Biochemistry, 368(2), 226–232. [Link]

-

Kettle, A. J., & Winterbourn, C. C. (1994). Inhibition of the human leukocyte enzymes myeloperoxidase and eosinophil peroxidase by dapsone. Biochemical Pharmacology, 48(3), 517–524. [Link]

-

Dapsone Alters Phenotypical and Functional Properties of Human Neutrophils In Vitro. (2021). International Journal of Molecular Sciences, 22(21), 11527. [Link]

-

Ghafourian, E., et al. (2022). A comprehensive insight into the anti-inflammatory properties of dapsone. Inflammopharmacology, 30(5), 1547–1560. [Link]

-

Recent Advances in the Synthesis of Sulfones. (2016). Synthesis, 48(13), 1939-1973. [Link]

-

Dapsone resistance in Mycobacterium leprae. (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

-

Booth, S. A., et al. (1995). Dapsone suppresses integrin-mediated neutrophil adherence function. Journal of Investigative Dermatology, 105(3), 350–355. [Link]

-

Drug Resistance (Dapsone, Rifampicin, Ofloxacin) and Resistance-Related Gene Mutation Features in Leprosy Patients: A Systematic Review and Meta-Analysis. (2022). Tropical Medicine and Infectious Disease, 7(10), 304. [Link]

-

Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. (2022). Molecules, 27(23), 8565. [Link]

-

Chemotaxis Assay Neutrophils. (n.d.). Charles River. Retrieved January 24, 2026, from [Link]

-

Kai, M., et al. (2005). Mutation Analysis of the Mycobacterium leprae folP1 Gene and Dapsone Resistance. Antimicrobial Agents and Chemotherapy, 49(10), 4385–4388. [Link]

-

Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. (2023). Inorganic Chemistry, 62(31), 12345–12355. [Link]

-

Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (2020). Current Organic Synthesis, 17(7), 515–536. [Link]

-

Harvath, L., et al. (1986). Selective inhibition of human neutrophil chemotaxis to N-formyl-methionyl-leucyl-phenylalanine by sulfones. Journal of Immunology, 137(4), 1305–1311. [Link]

-

Structural and kinetic insights into the stereospecific oxidation of R-2,3-dihydroxypropanesulfonate by DHPS-3-dehydrogenase from Cupriavidus pinatubonensis. (2023). Chemical Science, 14(33), 8887–8898. [Link]

-

Neutrophil chemotaxis assay for cancer immunotherapy screening. (2018, December 6). Explicyte. Retrieved January 24, 2026, from [Link]

Sources

- 1. leprosy-information.org [leprosy-information.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iomcworld.com [iomcworld.com]

- 4. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dapsone, More than an Effective Neuro and Cytoprotective Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 8. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Interaction of sulfonamide and sulfone compounds with Toxoplasma gondii dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mutation Analysis of the Mycobacterium leprae folP1 Gene and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dapsone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. A comprehensive insight into the anti-inflammatory properties of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dapsone suppresses integrin-mediated neutrophil adherence function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Selective inhibition of human neutrophil chemotaxis to N-formyl-methionyl-leucyl-phenylalanine by sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying the Metabolism of Phoratoxon Sulfone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unraveling the Metabolic Fate of a Key Organophosphate Metabolite

Phoratoxon sulfone is a significant metabolite of the systemic organophosphate insecticide, phorate. The parent compound, phorate, undergoes a series of metabolic activation and detoxification steps in biological systems. A key activation pathway involves the oxidative desulfuration of the thion (P=S) group to the highly toxic oxon (P=O) form, phoratoxon, followed by oxidation of the thioether side chain to its sulfoxide and subsequently to the sulfone.[1][2] This results in the formation of this compound, a potent acetylcholinesterase (AChE) inhibitor.[2] Understanding the further metabolism of this compound is critical for a comprehensive assessment of its toxicological profile, bioaccumulation potential, and environmental persistence.

This guide provides a detailed framework of modern techniques and in-depth protocols for elucidating the metabolic fate of this compound. We will move from foundational in vitro systems that model mammalian metabolism to whole-organism in vivo studies, culminating in the analytical techniques required for metabolite identification and quantification. The experimental designs described herein are intended to be self-validating, ensuring robust and reliable data generation.

Chapter 1: The Predicted Metabolic Landscape of this compound

While the metabolism of the parent phorate is well-documented, specific studies detailing the further breakdown of this compound are less common. However, based on the established principles of organophosphate metabolism, a primary route of detoxification for this compound is predicted to be hydrolysis .[3][4] This enzymatic cleavage of the phosphate ester bond would lead to less toxic, more water-soluble products that can be readily excreted.

The key enzymes anticipated to be involved in this process are A-esterases (paraoxonases) and potentially other hydrolases present in the liver and plasma. While Cytochrome P450 (CYP) enzymes are crucial for the formation of this compound from phorate, their role in its subsequent degradation is likely minimal compared to hydrolytic enzymes.[1] Another potential, though likely minor, pathway could involve glutathione S-transferases (GSTs) , which are known to participate in the detoxification of some organophosphates.

The primary objective of the following protocols is to investigate this predicted hydrolytic pathway and identify any other potential metabolic routes.

Caption: Predicted hydrolytic metabolism of this compound.

Chapter 2: In Vitro Metabolism – Simulating Biological Systems

In vitro assays are indispensable first steps in metabolism studies, offering a controlled environment to identify metabolic pathways and the enzymes involved.[5] We will focus on two primary systems: liver microsomes and the S9 fraction.

Rationale for System Selection

-

Liver Microsomes: This subcellular fraction is enriched in CYP enzymes and is ideal for studying Phase I oxidative metabolism. While hydrolysis is the predicted primary route, it is crucial to assess if any further oxidative metabolism of this compound occurs.

-

Liver S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, including hydrolases and transferases (like GSTs), providing a more comprehensive metabolic picture than microsomes alone.[6]

Protocol 1: Metabolic Stability in Human Liver S9 Fraction

This protocol aims to determine the rate at which this compound is metabolized by a broad range of hepatic enzymes.

Materials:

-

This compound (analytical standard)

-

Pooled Human Liver S9 fraction

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

-

Glutathione (GSH)

-

0.5 M Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Incubator/shaking water bath (37°C)

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Procedure:

-

Preparation of Master Mix: In a pre-chilled tube on ice, prepare a master mix containing the S9 fraction and buffer. A typical protein concentration is 1 mg/mL.

-

Cofactor Addition: Prepare a cofactor solution containing the NADPH regenerating system, UDPGA, PAPS, and GSH in phosphate buffer.

-

Initiation of Reaction:

-

Pre-warm the S9 master mix at 37°C for 5 minutes.

-

Add the cofactor solution to the S9 mix.

-

Initiate the metabolic reaction by adding this compound (final concentration typically 1-10 µM).

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an appropriate internal standard. This step precipitates the proteins and halts enzymatic activity.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

-

Controls:

-

Negative Control (T0): Quench the reaction immediately after adding this compound.

-

No Cofactor Control: Run the incubation without the cofactor mix to assess non-enzymatic degradation.

-

No S9 Control: Incubate this compound with buffer and cofactors to check for chemical instability.

-

Data Analysis:

Plot the percentage of remaining this compound against time. From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated. A significant decrease in the parent compound over time indicates metabolic activity.

Protocol 2: Metabolite Identification using Liver Microsomes and S9

This protocol is designed to identify the products of this compound metabolism.

Procedure:

Follow the procedure outlined in Protocol 1, but with the following modifications:

-

Use a higher concentration of this compound (e.g., 50 µM) to ensure metabolites are formed at detectable levels.

-

Extend the incubation time if the compound is found to be highly stable in the initial screen.

-

Analyze the samples using high-resolution mass spectrometry (HRMS) in both full scan and data-dependent MS/MS modes to detect and structurally elucidate potential metabolites.

Expected Metabolites and their Detection:

Based on the predicted hydrolytic pathway, the primary metabolites to look for are diethyl phosphate (DEP) and ethyl phosphate (EMP). These are highly polar molecules and will require a suitable chromatographic method for retention and analysis (see Chapter 4).

Chapter 3: In Vivo Metabolism – The Whole Organism Perspective

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism, providing a more physiologically relevant context than in vitro models.[7] The rat is a commonly used model for such studies, as guided by international protocols like the OECD Test Guideline 417 (Toxicokinetics).[4][8]

Protocol 3: Single-Dose Oral Administration in Rats

This protocol outlines a basic toxicokinetics study to track the fate of this compound after oral administration.

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant animal welfare regulations.[1]

Materials:

-

Sprague-Dawley rats (male, young adult)

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

Metabolic cages for separate collection of urine and feces

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Surgical tools for tissue collection

-

Liquid nitrogen

Procedure:

-

Acclimation: Acclimate rats to the metabolic cages for at least 24 hours before dosing.

-

Dosing:

-

Administer a single oral dose of this compound suspended in corn oil via gavage. The dose should be selected based on available toxicity data, aiming for a level that does not cause overt toxicity.[1] A typical dose might be in the range of 0.5-1 mg/kg.

-

A control group should receive the vehicle only.

-

-

Sample Collection:

-

Urine and Feces: Collect urine and feces at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, and 48-72 hours) post-dose.

-

Blood/Plasma: Collect blood samples via tail vein or other appropriate method at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Process the blood to obtain plasma.

-

Tissues: At the end of the study (e.g., 72 hours), euthanize the animals and collect key tissues such as the liver, kidneys, and fat. Immediately snap-freeze the tissues in liquid nitrogen.[9]

-

-

Sample Storage: Store all samples at -80°C until analysis.

Sample Preparation Protocols for In Vivo Samples

3.2.1. Urine Sample Preparation (Liquid-Liquid Extraction) [3][10]

-

Thaw a 200 µL aliquot of urine.

-

Add an internal standard solution.

-

Add 800 µL of cold ethyl acetate.

-

Vortex for 1 minute, then place on ice for 10 minutes to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the LC mobile phase for analysis.[10]

3.2.2. Plasma Sample Preparation (Protein Precipitation)

-

Thaw a 100 µL aliquot of plasma.

-

Add 300 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant for LC-MS/MS analysis.

3.2.3. Tissue Sample Preparation (Homogenization and Extraction) [9]

-

Weigh approximately 50-100 mg of frozen tissue.

-

Add 1 mL of an 80:20 methanol/water solution.

-

Homogenize the tissue using a bead beater or ultrasonic homogenizer.

-

Vortex the homogenate and centrifuge at high speed (~20,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the metabolites for analysis.

Chapter 4: Analytical Methodologies – Detection and Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of pesticide metabolites due to its high sensitivity and selectivity.

LC-MS/MS System Configuration

-

Liquid Chromatograph: A UPLC or HPLC system capable of handling high pressures and delivering precise gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis, while a high-resolution instrument (e.g., Q-TOF or Orbitrap) is preferred for metabolite identification.

-

Ion Source: Electrospray Ionization (ESI) is typically used, often in negative ion mode for the acidic phosphate metabolites.

Chromatographic and Mass Spectrometric Parameters

The following table provides a starting point for method development for the analysis of this compound and its predicted hydrolytic metabolites.

| Parameter | This compound | Diethyl Phosphate (DEP) | Ethyl Phosphate (EMP) |

| LC Column | C18 Reverse Phase | Mixed-mode or HILIC | Mixed-mode or HILIC |

| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10 mM Ammonium Acetate | Water + 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile | Acetonitrile |

| Ionization Mode | ESI Positive | ESI Negative | ESI Negative |

| Precursor Ion (m/z) | [M+H]+ | [M-H]- (153.0) | [M-H]- (125.0) |

| Product Ions (m/z) | Analyte-specific fragments | 79.0 (PO3-), 97.0 (H2PO4-) | 79.0 (PO3-), 97.0 (H2PO4-) |

Note: The exact m/z values for this compound and its fragments would need to be determined experimentally. The values for DEP and EMP are well-established.

Caption: General workflow for metabolite analysis.

Method Validation

Any developed analytical method must be validated to ensure its reliability. Key validation parameters, in line with regulatory guidance, include:

-

Selectivity: The ability to differentiate the analytes from other components in the sample matrix.

-

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

-

Accuracy and Precision: How close the measured values are to the true value and the degree of scatter between measurements.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.

-

Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte.

-

Recovery: The efficiency of the extraction process.

Conclusion

The study of this compound metabolism is a critical component in understanding the overall toxicological impact of its parent compound, phorate. The protocols outlined in this guide provide a comprehensive, multi-faceted approach to this investigation. By beginning with robust in vitro screening and progressing to definitive in vivo studies, researchers can confidently identify metabolic pathways, quantify metabolites across various biological matrices, and contribute to a more complete risk assessment. The integration of high-resolution analytical techniques with sound experimental design is paramount to generating data that is not only scientifically rigorous but also meets the standards required for drug development and regulatory submission.

References

-

Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. (n.d.). MDPI. Retrieved from [Link]

-

Changes of serum concentration of metabolites of phorate. (n.d.). ResearchGate. Retrieved from [Link]

-

Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. (n.d.). PubMed Central. Retrieved from [Link]

-

Microbial degradation of organophosphorus compounds. (n.d.). FEMS Microbiology Reviews | Oxford Academic. Retrieved from [Link]

-

Validation of Analytical Methods. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Metabolomic analysis of the serum and urine of rats exposed to diazinon, dimethoate, and cypermethrin alone or in combination. (2024, January 2). PubMed Central. Retrieved from [Link]

-

Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. (n.d.). NIH. Retrieved from [Link]

-

Extraction of Metabolome From Tissue/Organ. (2017, January 19). Retrieved from [Link]

-

Case report: Treatment of severe phorate poisoning. (2025, May 9). PubMed Central. Retrieved from [Link]

-

In Vitro Rat Hepatic and Intestinal Metabolism of the Organophosphate Pesticides Chlorpyrifos and Diazinon. (n.d.). CDC Stacks. Retrieved from [Link]

-

Comprehensive tissue homogenization and metabolite extraction for application in clinical metabolomics. (2025, March 22). PubMed. Retrieved from [Link]

-

Test No. 417: Toxicokinetics. (n.d.). Overton. Retrieved from [Link]

-

Pesticide residues in food – 2005. (n.d.). Retrieved from [Link]

-

Biodegradation of Organophosphorus Compounds Predicted by Enzymatic Process Using Molecular Modelling and Observed in Soil Samples Through Analytical Techniques and Microbiological Analysis: A Comparison. (n.d.). PubMed Central. Retrieved from [Link]

-

Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. Retrieved from [Link]

-

Metabolomics Core -BCM. (n.d.). Retrieved from [Link]

-

In Vitro Metabolism of Pyrethroid Pesticides by Rat and Human Hepatic Microsomes and Cytochrome P450 Isoforms. (n.d.). DOI. Retrieved from [Link]

-

Hydrolytic and Photochemical Degradation of Organophosphorus Pesticides. (1978, January 9). CORE. Retrieved from [Link]

-

This compound | C7H17O5PS2 | CID 17427. (n.d.). PubChem. Retrieved from [Link]

-

Metabolites in the regulatory risk assessment of pesticides in the EU. (n.d.). PubMed Central. Retrieved from [Link]

-

Preparation of urine samples prior to targeted or untargeted metabolomics mass-spectrometry analysis. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Determination of Phorate and Its Metabolite Phorate Sulfone Residues in the Egg by High Performance Liquid Chromatography- tandem Mass Spectrometry. (n.d.). SciTePress. Retrieved from [Link]

-

Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. (n.d.). MDPI. Retrieved from [Link]

-

In Vitro Metabolism of Pyrethroid Pesticides by Rat and Human Hepatic Microsomes and Cytochrome P450 Isoforms. (n.d.). ResearchGate. Retrieved from [Link]

-

Toxicokinetics. (n.d.). The Joint Research Centre - European Union. Retrieved from [Link]

-

Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells. (2026, January 20). LCGC International. Retrieved from [Link]

-

Comprehensive Tissue Homogenization and Metabolite Extraction for Application in Clinical Metabolomics. (2025, November 2). ResearchGate. Retrieved from [Link]

-

A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. (n.d.). PubMed Central. Retrieved from [Link]

-

Simultaneous Degradation of Organophosphates and 4-Substituted Phenols by Stenotrophomonas Species LZ-1 with Surface-Displayed Organophosphorus Hydrolase. (n.d.). Retrieved from [Link]

-

Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. (n.d.). Retrieved from [Link]

-

Formation of the sulfone metabolite of didesmethylchlorpromazine in the rat in vivo and in vitro. (n.d.). PubMed. Retrieved from [Link]

-

metabolomic extraction of tissues for ms analysis. (2021, February 2). University of South Alabama. Retrieved from [Link]

-

Handbook of Analytical Validation. (n.d.). Routledge. Retrieved from [Link]

-

Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. Retrieved from [Link]

-

Metabolism of Deltamethrin in Rats. (n.d.). Biomedical and Environmental Sciences. Retrieved from [Link]

-

Oecd 417. (n.d.). Scribd. Retrieved from [Link]

-

Japanese initiative for the proposal of OECD Test Guideline: TG417 Toxicokinetics. (2024, October 8). C-Path. Retrieved from [Link]

-

Toxicokinetic and metabolism studies. (n.d.). GLP LIfe Test. Retrieved from [Link]

Sources

- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 2. Case report: Treatment of severe phorate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phorate Degradation Pathway [eawag-bbd.ethz.ch]

- 4. Investigation of the Heterogeneously Catalyzed Hydrolysis of Organophosphorus Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phoratoxon sulfoxide | C7H17O4PS2 | CID 17426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. SCITEPRESS - SCIENCE AND TECHNOLOGY PUBLICATIONS [scitepress.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Phoratoxon Sulfone in Acetylcholinesterase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Phoratoxon sulfone, a potent organophosphate, in acetylcholinesterase (AChE) inhibition studies. This compound, a metabolite of the insecticide phorate, serves as a powerful tool for researchers investigating neurotoxicity, drug-enzyme interactions, and the development of novel therapeutics for neurological disorders such as Alzheimer's disease. This document details the mechanism of irreversible AChE inhibition, provides in-depth, field-proven protocols for conducting in vitro inhibition assays, and presents relevant quantitative data to guide experimental design. Furthermore, it offers essential information on the handling, storage, and preparation of this compound for laboratory use.

Introduction: Acetylcholinesterase and the Role of this compound

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems.[1] Its primary function is to hydrolyze the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve impulse.[2] The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of acetylcholine receptors and subsequent disruption of neurotransmission.[2] This mechanism is the basis for the toxicity of organophosphate compounds but also a key strategy in the therapeutic management of conditions like myasthenia gravis and Alzheimer's disease.[3][4]

This compound is an oxygen analog and a sulfone metabolite of the organothiophosphate insecticide phorate.[5][6] The metabolic oxidation of phorate to this compound significantly increases its potency as an AChE inhibitor.[1] This heightened activity makes this compound a valuable research tool for several reasons:

-

Potent and Irreversible Inhibition: It acts as a potent irreversible inhibitor of AChE, allowing for the study of the consequences of sustained enzyme inactivation.[2][3]

-

Mechanistic Studies: It serves as a model compound for investigating the kinetics and molecular interactions of organophosphate inhibition.[3]

-

Neurotoxicity Research: Its use in in vitro and in vivo models helps to elucidate the pathways of organophosphate-induced neurotoxicity.

-

Drug Discovery: By serving as a reference compound, it can aid in the screening and characterization of new, potentially reversible AChE inhibitors for therapeutic purposes.[7]

Mechanism of Acetylcholinesterase Inhibition

Organophosphates, including this compound, exert their inhibitory effect by covalently modifying the active site of AChE. The enzyme's active site contains a catalytic triad, with a critical serine residue. The phosphorus atom of the organophosphate is electrophilic and is attacked by the hydroxyl group of the serine residue.[3] This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive.[2]

This process, known as phosphylation, effectively prevents the binding and hydrolysis of acetylcholine.[3] The inhibition is considered irreversible because the spontaneous reactivation of the phosphorylated enzyme is extremely slow.[8] Over time, the phosphorylated enzyme can undergo a process called "aging," which involves the cleavage of an alkyl group from the phosphorus atom, further strengthening the bond to the enzyme and rendering it completely resistant to reactivation by standard oxime antidotes.[2]

Figure 1: Mechanism of irreversible AChE inhibition by this compound.

Applications in Research and Drug Development

The potent and irreversible nature of this compound's interaction with AChE makes it a valuable tool for various research applications:

-

Neurotoxicity and Pesticide Research: this compound can be used as a positive control or reference compound in studies aimed at understanding the neurotoxic effects of organophosphate pesticides. Its high potency allows for the investigation of cellular and molecular responses to severe AChE inhibition.

-

Alzheimer's Disease Research: While therapeutic AChE inhibitors for Alzheimer's disease are typically reversible, this compound can be used in foundational research to probe the structure and function of the AChE active site. This can inform the design of novel inhibitors with improved selectivity and kinetic properties.[3][4]

-

Screening for Novel AChE Inhibitors: In high-throughput screening campaigns, this compound can be used to validate assay performance and as a benchmark against which the potency of new chemical entities is measured.[7]

-

Antidote Development: Research aimed at developing more effective reactivators (antidotes) for organophosphate poisoning can utilize this compound to create the inhibited enzyme, which is then used to test the efficacy of potential reactivating agents.[8]

Quantitative Data: Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The inhibitory potency of phorate metabolites against AChE increases with their oxidation state.

| Compound | IC50 (nM) | Relative Potency |

| Phorate-oxon (PHO) | ~250 | Baseline |

| PHO-sulfoxide | ~100 | ~2.5x > PHO |

| This compound (PHO-sulfone) | ~50 | ~5x > PHO |

| Table 1: Comparative IC50 values of phorate metabolites for AChE inhibition. Data is estimated from in vitro studies and serves as a guide for experimental design. Actual values may vary depending on experimental conditions.[1] |

Experimental Protocols: In Vitro AChE Inhibition Assay

The following protocol is based on the widely used Ellman's method for measuring AChE activity and can be adapted for the determination of this compound's inhibitory potency.[7]

Sources

- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C7H17O5PS2 | CID 17427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phoratoxon sulfoxide | C7H17O4PS2 | CID 17426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Environmental Significance of Phoratoxon Sulfone

An Application Note and Protocol for the Environmental Monitoring of Phoratoxon Sulfone

This compound is a significant metabolite of the organophosphate insecticide, phorate.[1][2][3] Phorate itself is used in agriculture to control a variety of pests on crops such as corn, cotton, and potatoes.[2] While effective, the environmental fate of phorate is of considerable concern. In soil and aquatic environments, as well as within biological systems, phorate undergoes oxidative metabolism.[2][4] This process transforms the parent compound into a series of metabolites, including phorate sulfoxide, phorate sulfone, phoratoxon, phoratoxon sulfoxide, and ultimately, this compound.[3]

These metabolites are often more persistent and more toxic than phorate itself.[1][4] this compound, an oxygen analog sulfone, is a potent inhibitor of the enzyme acetylcholinesterase, a critical component of the nervous system in both insects and mammals.[2] Its increased stability and water solubility compared to phorate enhance its potential for leaching into groundwater and contaminating surface water bodies, posing a risk to non-target organisms and ecosystems.[5] Consequently, monitoring for this compound is a critical component of assessing the environmental impact of phorate use.

This application note provides a comprehensive guide for researchers and analytical scientists on the robust monitoring of this compound in environmental matrices. The protocols herein are designed to ensure high sensitivity, specificity, and reliability, from sample collection through to final analysis.

Chemical and Physical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods. Key properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | O,O-Diethyl S-[(ethylsulfonyl)methyl] phosphorothioate | [6][7] |

| Synonyms | Phorate oxon sulfone, PO-Phorate sulfone | [6][7][8] |

| CAS Number | 2588-06-9 | [6][7] |

| Molecular Formula | C7H17O5PS2 | [6][8] |

| Molecular Weight | 276.311 g/mol | [6][8] |

Environmental Transformation Pathway of Phorate

The transformation of phorate in the environment is a multi-step process. The initial oxidation of phorate leads to the formation of phorate sulfoxide and phorate sulfone.[4] These can be further oxidized to their respective oxygen analogs (oxons), with this compound being one of the terminal, more stable metabolites. Understanding this pathway is crucial for comprehensive environmental risk assessment, as a complete analysis should ideally target the parent compound and its primary toxic metabolites.

Sources

- 1. Pesticide residues in food 2005 [fao.org]

- 2. 416. Phorate (Pesticide residues in food: 1977 evaluations) [inchem.org]

- 3. Case report: Treatment of severe phorate poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phorate 10CG: Overview of uses, environmental impact, and safety concerns | Deep Science Publishing [deepscienceresearch.com]

- 6. This compound [webbook.nist.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | C7H17O5PS2 | CID 17427 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Phoratoxon Sulfone HPLC Analysis

Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Phoratoxon sulfone. This resource is designed for researchers, analytical scientists, and drug development professionals who require robust and accurate quantification of this analyte. Achieving a symmetrical, well-defined chromatographic peak is paramount for data integrity. This guide provides in-depth, cause-and-effect troubleshooting for common peak shape distortions, moving beyond simple checklists to explain the underlying chromatographic principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of this compound.

Q1: What is this compound and why is its peak shape critical?

This compound is a key metabolite of Phorate, an organophosphate insecticide.[1] As a polar molecule containing both sulfone and phosphate ester groups, it presents specific challenges in reversed-phase HPLC.[2][3] A poor peak shape (e.g., tailing or fronting) compromises analytical accuracy by making peak integration inconsistent and unreliable. It can also degrade resolution, potentially masking co-eluting impurities and leading to inaccurate quantification.[4]

Q2: What are the most common peak shape problems I might encounter?

The three most prevalent issues are:

-

Peak Tailing: The peak exhibits an asymmetric "tail," where the latter half of the peak is broader than the front half. This is the most common issue for polar analytes like this compound.[5]

-

Peak Fronting: The opposite of tailing, where the first half of the peak is broader. This often points to column overload or issues with the sample solvent.[6]

-

Split or Double Peaks: The peak appears as two or more merged peaks, which can indicate a physical problem with the column or system, or a chemical issue with the sample/mobile phase interaction.[7]

Q3: What is considered an acceptable peak shape?

Peak symmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). While a perfectly symmetrical Gaussian peak has a value of 1.0, a Tf value between 0.9 and 1.2 is generally considered ideal.[8] For many routine assays, values up to 1.5 may be acceptable, but anything higher indicates a significant problem that requires troubleshooting.[5]

Q4: Is there a recommended starting HPLC method for this compound?

Based on methods for Phorate and its metabolites, a good starting point for this compound analysis is a modern, high-purity silica C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).[9] The mobile phase typically consists of a gradient elution with acetonitrile and an acidified aqueous phase, such as 0.1% formic acid in water.[9] This acidic modifier is crucial for controlling the ionization state of residual silanols on the column's stationary phase, which is a primary cause of peak tailing for polar compounds.[8][10]

Part 2: Deep-Dive Troubleshooting Guides

This section provides systematic, in-depth guides to diagnosing and resolving specific peak shape problems.

Problem 1: Severe Peak Tailing

Q: I'm analyzing this compound on a C18 column, and my peak has a significant tail. What's causing this and how do I fix it?

A: Peak tailing for a polar analyte like this compound is most often a symptom of secondary chemical interactions occurring on the column. The primary retention mechanism in reversed-phase HPLC should be hydrophobic partitioning. However, other, less desirable interactions can interfere.

Primary Cause: Silanol Interactions Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface that were not fully covered during the manufacturing process.[10] At mid-range pH values (typically > pH 3), these silanol groups become ionized (Si-O⁻) and can form strong ionic or hydrogen-bonding interactions with polar functional groups on your analyte.[5][10] This secondary retention mechanism has slower kinetics than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak band, resulting in a tail.

The troubleshooting workflow below outlines a systematic approach to diagnosing and resolving this issue.

Caption: Troubleshooting workflow for peak tailing.

Solutions for Peak Tailing

The most effective solutions involve modifying the mobile phase to suppress these unwanted secondary interactions.

| Parameter to Change | Recommended Adjustment | Scientific Rationale |

| Mobile Phase pH | Lower the aqueous phase pH to 2.5 - 3.0 using an additive like formic acid or acetic acid.[11][12] | At low pH, the residual silanol groups (Si-OH) are protonated and thus neutral.[10] This prevents strong ionic interactions with the polar this compound molecule, leading to a more symmetrical peak. |

| Buffer Concentration | If pH adjustment alone is insufficient, add a buffer (e.g., 10-25 mM ammonium acetate or formate) adjusted to the target low pH. | A buffer ensures the pH is stable and consistent across the column, preventing localized pH shifts that can cause peak distortion.[13] The buffer ions can also compete for active sites. |

| Organic Modifier | Compare acetonitrile with methanol. | Methanol is a protic solvent and can form hydrogen bonds with active silanol groups, effectively "shielding" them from the analyte. Acetonitrile does not do this, sometimes making tailing more pronounced.[10] |

| Column Hardware | Use a modern, high-purity, fully end-capped C18 column. | These columns have a lower concentration of accessible silanol groups, inherently reducing the potential for secondary interactions.[8] Consider columns with polar-embedded phases for additional shielding. |

Problem 2: Peak Fronting

Q: My this compound peak looks like a shark fin, with a sloping front. What does this mean?

A: Peak fronting is typically a clear indicator of overload, where you have introduced more analyte than the stationary phase can handle in a linear fashion.[14] It can also be caused by a mismatch between your sample solvent and the mobile phase.

Primary Causes: Overload and Solvent Effects

-

Mass Overload: You've injected a sample that is too concentrated. The stationary phase at the column inlet becomes saturated, and excess analyte molecules are forced to travel further down the column before they can interact.[15] This causes the center of the peak band to move faster than the edges, resulting in a fronting peak and a potential shift to a shorter retention time.[14]

-

Volume Overload: You've injected too large a volume of sample, even if the concentration is low. This causes the initial sample band to be too wide, leading to peak distortion.[14]

-

Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly "stronger" (more eluting power) than your mobile phase, it will interfere with the partitioning process at the head of the column.[6] The analyte will be carried down the column in the strong solvent plug instead of properly partitioning, leading to severe peak distortion, often fronting.[16]

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocol: Performing a Sample Loading Study

This protocol is essential to confirm if mass overload is the cause of peak fronting.

-

Prepare a Dilution Series: Create a series of sample dilutions from your current stock. For example: 100% (current concentration), 50%, 25%, 10%, and 5%. Use the mobile phase as your diluent if possible.

-

Systematic Injections: Inject a constant volume of each dilution, starting from the most dilute and working up to the most concentrated.

-

Analyze the Chromatograms:

-

Peak Shape: Observe the peak asymmetry. You should see the fronting decrease and the peak become more symmetrical at lower concentrations.[17]

-

Retention Time: Note the retention time of the peak apex. In cases of mass overload, the retention time will often increase and then stabilize as the concentration is lowered.[14]

-

-

Determine the Linear Range: Identify the highest concentration that still provides an acceptable peak shape (e.g., Tf < 1.5). This is the upper limit of your column's loading capacity for this compound under these conditions. All subsequent analyses should be performed at or below this concentration.

Problem 3: Split or Double Peaks

Q: My this compound peak is consistently split into two. What could be the cause?

A: A split peak is a clear sign that the analyte band is being distorted as it travels through the system. This can be caused by a physical disruption at the column inlet or a chemical incompatibility. When all peaks in the chromatogram are split, the problem is almost certainly a physical issue occurring before separation begins.[4]

Primary Causes: Physical and Chemical Disruptions

-

Partially Blocked Column Frit: Particulate matter from the sample, mobile phase, or worn pump/injector seals can clog the porous frit at the top of the column.[4] This creates an uneven flow path, splitting the sample band as it enters the stationary phase.[18]

-

Column Void or Bed Collapse: A void (an empty space) can form at the head of the column due to physical shock or operation outside the recommended pH or pressure limits.[5] This also creates a disrupted flow path.

-

Sample Solvent Mismatch: Injecting a sample dissolved in a strong solvent can cause peak splitting, especially for early eluting peaks. The solvent creates a temporary, localized mobile phase that is incompatible with the main mobile phase, leading to band distortion.

-

Co-eluting Impurity: While less common for a pure standard, it's possible the split peak is actually two different, unresolved compounds. To check this, try injecting a much smaller volume; if it is a co-elution issue, the two peaks may become more distinct.[18]

Caption: Troubleshooting workflow for split peaks.

Experimental Protocol: Diagnosing and Resolving Column Inlet Problems

This protocol helps determine if a physical blockage is the cause of peak splitting.

-

Confirm System Pressure: Note the current system backpressure during a run.

-

Remove Column: Disconnect the column and replace it with a zero-dead-volume union.

-